molecular formula C13H13NO3S B14732369 4-[Methyl(phenyl)amino]benzene-1-sulfonic acid CAS No. 6052-39-7

4-[Methyl(phenyl)amino]benzene-1-sulfonic acid

Cat. No.: B14732369
CAS No.: 6052-39-7
M. Wt: 263.31 g/mol
InChI Key: JWMVOQDKZMWPHB-UHFFFAOYSA-N
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Description

4-[Methyl(phenyl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a methyl(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(phenyl)amino]benzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method is the reaction of aniline with sulfuric acid to form sulfanilic acid, followed by further substitution reactions to introduce the methyl and phenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(phenyl)amino]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as halogens or nitro groups.

    Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid). The reactions are typically carried out at moderate temperatures with the use of catalysts.

    Nucleophilic Aromatic Substitution: Strong nucleophiles, such as hydroxide ions or amines, are used under basic conditions to facilitate the substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with amines can produce amino-substituted compounds.

Scientific Research Applications

4-[Methyl(phenyl)amino]benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals, such as surfactants and catalysts.

Mechanism of Action

The mechanism of action of 4-[Methyl(phenyl)amino]benzene-1-sulfonic acid involves its interaction with molecular targets, such as enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but lacking the methyl(phenyl)amino group.

    4-Methylbenzenesulfonic acid: Contains a methyl group instead of the methyl(phenyl)amino group, leading to different chemical properties and applications.

    Sulfanilic acid: An aniline derivative with a sulfonic acid group, used in similar applications but with different reactivity.

Uniqueness

4-[Methyl(phenyl)amino]benzene-1-sulfonic acid is unique due to the presence of both the methyl(phenyl)amino group and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

6052-39-7

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-(N-methylanilino)benzenesulfonic acid

InChI

InChI=1S/C13H13NO3S/c1-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)18(15,16)17/h2-10H,1H3,(H,15,16,17)

InChI Key

JWMVOQDKZMWPHB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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